

A Technical Guide to the Spectroscopic Data of N,N-Dimethylbenzamide

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Compound of Interest

Compound Name: *N,N-Dimethylbenzamide*

Cat. No.: *B166411*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Dimethylbenzamide**, a vital compound in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a critical reference for the identification, characterization, and quality control of **N,N-Dimethylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for determining the structure of organic compounds. The ^1H and ^{13}C NMR spectra of **N,N-Dimethylbenzamide** provide distinct signals that correspond to the hydrogen and carbon atoms within the molecule.

^1H NMR Data

The ^1H NMR spectrum of **N,N-Dimethylbenzamide** is characterized by signals in both the aromatic and aliphatic regions.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.38	Multiplet	5H	Aromatic protons
~3.10	Singlet	3H	N-CH ₃ (Methyl)
~2.96	Singlet	3H	N-CH ₃ (Methyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~171.76	C=O (Carbonyl)
~136.34	Aromatic C (Quaternary)
~129.61	Aromatic CH
~128.54	Aromatic CH
~128.43	Aromatic CH
~39.5 (approx.)	N-CH ₃ (Methyl)
~35.4 (approx.)	N-CH ₃ (Methyl)

Solvent: CDCl₃[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **N,N-Dimethylbenzamide** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **N,N-Dimethylbenzamide** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard. Transfer the solution to a 5 mm NMR tube.

- Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- ^1H NMR Acquisition Parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time: 3-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-32
- ^{13}C NMR Acquisition Parameters:
 - Mode: Proton-decoupled
 - Pulse Angle: 30°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of **N,N-Dimethylbenzamide** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2940	Medium	Aliphatic C-H Stretch (Methyl)
~1640	Strong	C=O Stretch (Amide I band)
~1500-1400	Medium	Aromatic C=C Stretches
~1214	Strong	C-N Stretch
~733, ~696	Strong	Aromatic C-H Out-of-Plane Bending

Sample Preparation: KBr Pellet or Nujol Mull[1]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **N,N-Dimethylbenzamide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used for analysis.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- **Data Analysis:** The spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **N,N-Dimethylbenzamide** is presented below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
149	Moderate	$[M]^+$ (Molecular Ion)
105	Very High (100%)	$[M - N(CH_3)_2]^+$ (Benzoyl cation)
77	High	$[C_6H_5]^+$ (Phenyl cation)
51	Medium	$[C_4H_3]^+$

Ionization Method: Electron Ionization (EI) at 70 eV^[2]

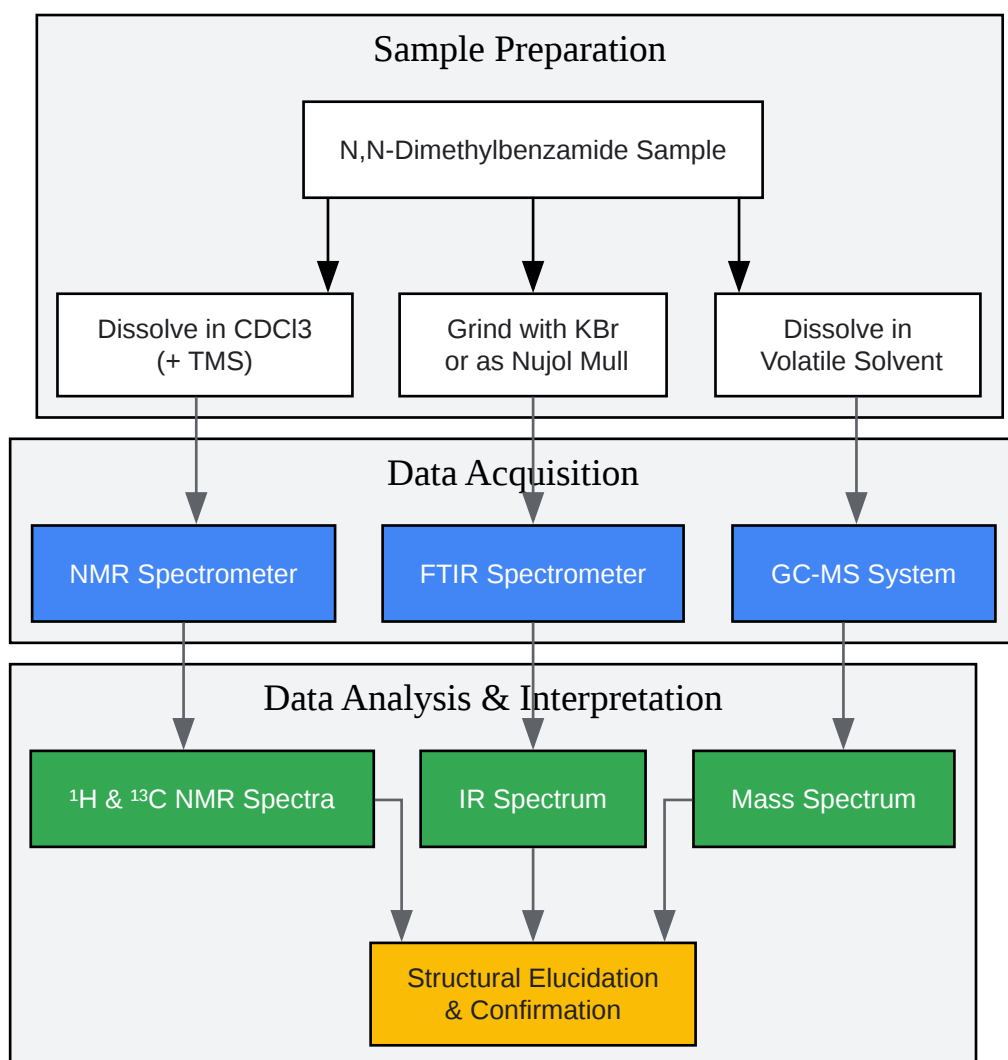
Experimental Protocol for GC-MS

- **Sample Preparation:** Prepare a dilute solution (e.g., 1 mg/mL) of **N,N-Dimethylbenzamide** in a volatile solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a capillary column (e.g., 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane stationary phase) and an EI source.
- **GC Conditions:**
 - Injector Temperature: 250°C

- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program: Initiate at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.
- Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions. A comparison with a spectral library (e.g., NIST) can be performed for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N,N-Dimethylbenzamide**.



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A generalized workflow for the spectroscopic analysis of **N,N-Dimethylbenzamide**.

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